molecular formula C10H15N3 B1644735 2-[4-(2-Amino-ethyl)-phenyl]-acetamidine

2-[4-(2-Amino-ethyl)-phenyl]-acetamidine

Cat. No.: B1644735
M. Wt: 177.25 g/mol
InChI Key: DYZFQWBNHNQWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Amino-ethyl)-phenyl]-acetamidine is an acetamidine derivative characterized by a phenyl ring substituted with a 2-aminoethyl group at the para position and an acetamidine functional group. The compound’s molecular formula is C₁₀H₁₅N₃, with a molecular weight of 177.25 g/mol. Acetamidines are known for their role as enzyme inhibitors, particularly in interactions with proteases and kinases, due to their ability to mimic transition-state intermediates .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-[4-(2-aminoethyl)phenyl]ethanimidamide

InChI

InChI=1S/C10H15N3/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7,11H2,(H3,12,13)

InChI Key

DYZFQWBNHNQWPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)CC(=N)N

Canonical SMILES

C1=CC(=CC=C1CCN)CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

The phenoxy and N,N-diethyl groups in 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide enhance lipophilicity, favoring blood-brain barrier penetration .

Functional Group Modifications: Replacement of the acetamidine group with isothiocyanate (as in Amino-PEITC, ) introduces electrophilic reactivity, enabling covalent binding to biological targets . Heterocyclic extensions (e.g., pyridinyl-pyrimidinyl in ) improve binding specificity to kinases or GPCRs but may reduce metabolic stability .

Impact of Protecting Groups: The Boc-protected derivative (2-[4-(2-n-Boc-amino-ethyl)-phenyl]-acetamidine) noted in highlights strategies for improving synthetic yields or reducing side reactions during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.